molecular formula C16H19F3O4S B14130295 Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-1-benzoxacycloundecin-11-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-1-benzoxacycloundecin-11-yl ester

Cat. No.: B14130295
M. Wt: 364.4 g/mol
InChI Key: KTKIKGPLXWOGSX-SDQBBNPISA-N
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Description

This compound is a trifluoromethanesulfonate ester featuring a benzoxacycloundecin core, a 13-membered macrocyclic structure containing an oxygen atom and a fused benzene ring. The (4Z) stereochemistry indicates the spatial arrangement of substituents around the double bond. The trifluoromethanesulfonyl (Tf) group is a strong electron-withdrawing moiety, enhancing the compound’s reactivity as a leaving group or electrophile in synthetic chemistry.

Properties

Molecular Formula

C16H19F3O4S

Molecular Weight

364.4 g/mol

IUPAC Name

[(5Z)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H19F3O4S/c1-12-5-2-3-7-13-11-14(23-24(20,21)16(17,18)19)8-9-15(13)22-10-4-6-12/h6,8-9,11H,2-5,7,10H2,1H3/b12-6-

InChI Key

KTKIKGPLXWOGSX-SDQBBNPISA-N

Isomeric SMILES

C/C/1=C/CCOC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1=CCCOC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-1-benzoxacycloundecin-11-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the properties of the compound .

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related trifluoromethanesulfonate esters:

Compound CAS No. Molecular Formula Molecular Weight Key Substituents Structural Features Potential Applications
Target Compound Not provided Likely C₁₃H₁₅F₃O₄S ~324.3 g/mol (4Z)-2,3,6,7,8,9-Hexahydro-5-methyl-1-benzoxacycloundecin-11-yl 13-membered macrocycle with oxygen and benzene ring; Z stereochemistry Electrophilic reagent, macrocycle-based catalysis
Methanesulfonic Acid, 1,1,1-Trifluoro-,1,1'-(1R,4R)-Bicyclo[2.2.1]Hepta-2,5-Diene-2,5-Diyl Ester 916670-75-2 C₉H₆F₆O₆S₂ 440.24 g/mol Bicyclo[2.2.1]hepta-2,5-diene Rigid bicyclic framework with two Tf groups Cross-coupling reactions, polymer synthesis
Methanesulfonic Acid, 1,1,1-Trifluoro-, (1S,4R)-5,6,7,8-Tetrafluoro-1,4-Dihydro-2-Methyl-1,4-Ethenonaphthalen-9-Yl Ester 1258239-17-6 C₁₄H₈F₇O₃S 394.27 g/mol Tetrafluoro-ethenonaphthalenyl Planar aromatic system with high fluorine content Fluorinated materials, photoresists
Methanesulfonic Acid,1,1,1-Trifluoro-, 1-(Tricyclo[3.3.1.1³,⁷]Dec-2-Ylidene)-2-Propyn-1-Yl Ester 84836-44-2 C₁₃H₁₄F₃O₃S 310.31 g/mol Adamantylidene-propynyl Adamantane-derived bulky substituent; alkyne group Click chemistry, sterically hindered reactions
Methanesulfonic Acid, 1,1,1-Trifluoro-, (3R,6S)-3-(3-Buten-1-Yl)-3-[3-[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]Propyl]-6-Methyl-1-Cyclohexen-1-Yl Ester 1169876-13-4 C₂₁H₃₇F₃O₄SSi 470.66 g/mol Silyl-protected hydroxylpropyl, butenyl Functionalized cyclohexene with silicon-based protecting group Chiral synthesis, intermediates for natural products

Reactivity and Stability

  • Target Compound : The macrocyclic structure may confer stability due to restricted conformational mobility, but the Tf group retains high electrophilicity. Its Z stereochemistry could influence regioselectivity in reactions .
  • Bicyclic Derivative (916670-75-2) : The rigid bicyclic scaffold enhances thermal stability, making it suitable for high-temperature reactions. The dual Tf groups increase reactivity as a bis-electrophile .

Research Findings and Limitations

  • Bioactivity: No direct bioactivity data are available for the target compound. However, structurally related trifluoromethanesulfonates are known as protease inhibitors or kinase modulators in medicinal chemistry .
  • Industrial Relevance : Triflates are widely used in Suzuki-Miyaura cross-coupling reactions. The macrocyclic variant may offer unique chelating properties for transition-metal catalysts .
  • Challenges: Synthesis of the macrocyclic target compound likely requires high-dilution conditions to prevent oligomerization. Purification of stereoisomers (Z vs. E) may also be non-trivial .

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-1-benzoxacycloundecin-11-yl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biomolecules and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C14H18F3O3S
  • Molecular Weight : Approximately 364.4 g/mol
  • Structural Features : It contains a methanesulfonic acid moiety, a trifluoromethyl group, and a benzoxacycloundecin ring system.

These features contribute to its chemical reactivity and biological activity. The trifluoromethyl group is particularly noteworthy for enhancing binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities which include:

  • Enzyme Modulation : It has been shown to influence the activity of various enzymes involved in metabolic pathways.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.

The biological activity of methanesulfonic acid derivatives often involves:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Chemical Reactivity : The presence of the trifluoromethyl group can increase lipophilicity and enhance membrane permeability, facilitating cellular uptake.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
Methanesulfonic acid derivativeContains sulfonic acid functionalityAnti-inflammatory
Trifluoromethylated phenolsSimilar trifluoromethyl groupVaried biological activities
Benzoxacycloundecin analogsUnique ring structurePotential anticancer properties

Case Studies

  • Study on Enzyme Interaction :
    • A study evaluated the effect of methanesulfonic acid derivatives on specific enzymes involved in metabolic pathways. Results indicated significant modulation of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
  • Anti-inflammatory Activity Assessment :
    • In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, supporting its potential use in treating chronic inflammatory conditions.
  • Anticancer Activity Evaluation :
    • Research involving cancer cell lines showed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.

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